molecular formula C30H40N2 B1192954 JH-VIII-49

JH-VIII-49

Cat. No.: B1192954
M. Wt: 428.7 g/mol
InChI Key: IWZSHWBGHQBIML-ZGGLMWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of JH-VIII-49 involves an eight-step process with an overall yield of 33%, making it suitable for large-scale preparation . The synthetic route starts with a simple steroid core, which undergoes various chemical transformations to achieve the final product. The detailed steps include:

Chemical Reactions Analysis

JH-VIII-49 primarily undergoes reactions typical of steroidal compounds. These include:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen-containing functional groups or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are derivatives of the steroid core with modifications that enhance CDK8 inhibition .

Scientific Research Applications

JH-VIII-49 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Biological Activity

JH-VIII-49 is a novel compound recognized for its potent biological activity, specifically as a selective inhibitor of cyclin-dependent kinases (CDK), particularly CDK8 and CDK19. This compound has garnered attention in the field of cancer research due to its ability to modulate key signaling pathways involved in tumor progression.

  • Common Name : this compound
  • CAS Number : 2209084-73-9
  • Molecular Formula : C30H40N2
  • Molecular Weight : 428.664 g/mol
  • IC50 Values :
    • CDK8: 16 nM
    • CDK19: 8 nM

Biological Activity

This compound exhibits significant biological activity through its inhibition of CDK8 and CDK19, which are critical regulators of transcription and cell cycle progression. The compound demonstrates excellent selectivity against a wide panel of kinases, showing over 90% inhibition in only four out of 468 tested kinases at a concentration of 10 µM.

The primary mechanism by which this compound exerts its effects is through the inhibition of S727-STAT1 phosphorylation in HepG2 cells, indicating its potential role in modulating the JAK/STAT signaling pathway. This pathway is often implicated in various cancers, making this compound a candidate for therapeutic development.

In Vitro Studies

  • Inhibition of CDK8 and CDK19 :
    • In vitro assays confirmed that this compound effectively inhibits both CDK8 and CDK19 with low nanomolar IC50 values, demonstrating its potency as a selective inhibitor .
  • Impact on HepG2 Cells :
    • A study conducted on HepG2 cells revealed that treatment with this compound at a concentration of 5 µM resulted in a dose-dependent decrease in S727-STAT1 phosphorylation, indicating a potential mechanism for its anti-cancer effects .
  • Selectivity Profile :
    • The selectivity profile was assessed across a diverse panel of kinases, confirming that this compound has minimal off-target effects, which is crucial for reducing potential side effects in therapeutic applications .

Comparative Analysis with Other Compounds

CompoundTarget KinaseIC50 (nM)SelectivityNotes
This compoundCDK816HighPotent inhibitor, selective
CDK198HighEffective in HepG2 cells
Other InhibitorCDK8>1000LowLess effective than this compound

Properties

Molecular Formula

C30H40N2

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,8S,10R,13S,14S,17S)-17-isoquinolin-7-yl-N,N,10,13-tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C30H40N2/c1-29-14-11-24(32(3)4)18-23(29)7-8-25-27-10-9-26(30(27,2)15-12-28(25)29)21-6-5-20-13-16-31-19-22(20)17-21/h5-7,13,16-17,19,24-28H,8-12,14-15,18H2,1-4H3/t24-,25-,26+,27-,28?,29-,30+/m0/s1

InChI Key

IWZSHWBGHQBIML-ZGGLMWTQSA-N

SMILES

CC12CCC3C(C1CCC2C4=CC5=C(C=C4)C=CN=C5)CC=C6C3(CCC(C6)N(C)C)C

Isomeric SMILES

C[C@]12CCC3[C@H]([C@@H]1CC[C@@H]2C4=CC5=C(C=C4)C=CN=C5)CC=C6[C@@]3(CC[C@@H](C6)N(C)C)C

Canonical SMILES

CC12CCC3C(C1CCC2C4=CC5=C(C=C4)C=CN=C5)CC=C6C3(CCC(C6)N(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JH-VIII-49;  JH-VIII49;  JH-VIII 49;  JHVIII-49;  JHVIII49;  JHVIII 49; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.